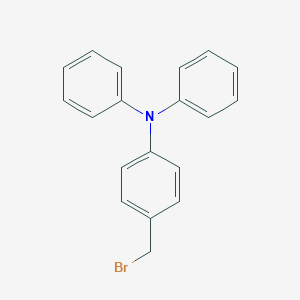

4-(溴甲基)-N,N-二苯基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)-N,N-diphenylaniline is likely a brominated derivative of diphenylaniline. Brominated compounds often serve as intermediates in the synthesis of other complex organic compounds .

Synthesis Analysis

The synthesis of brominated compounds often involves a bromination step. For instance, a nitration, conversion from the nitro group to an amine, and a bromination are required in a multistep synthesis .Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .科学研究应用

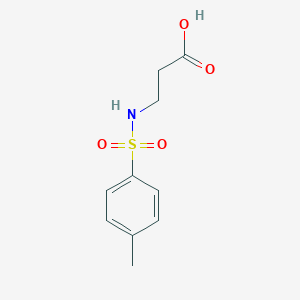

不对称烷基化反应中的催化活性

与 4-(溴甲基)-N,N-二苯基苯胺相关的 4-(溴甲基)苯磺酰胺已被制备并用作季铵化试剂。从该过程中获得的辛可尼丁盐在不对称苄基化中显示出高对映选择性催化活性,突出了这些化合物在合成对映体富集分子的用途 (Itsuno、Yamamoto 和 Takata,2014)。

电化学氧化研究

研究集中在溴苯胺的电化学氧化上,包括与 4-(溴甲基)-N,N-二苯基苯胺结构相关的化合物。这些研究有助于理解氧化机理和有机合成中的潜在应用,揭示氧化溴化氨基二苯胺作为重要产物的形成 (Kádár、Nagy、Karancsi 和 Farsang,2001)。

合成精制

与 4-(溴甲基)-N,N-二苯基苯胺密切相关的 2-(卤代甲基)-4,5-二苯基恶唑,用作合成精制反应支架。它们用于 C-烷基化反应和奥沙普秦的合成,证明了它们在构建复杂分子中的用途 (Patil 和 Luzzio,2016)。

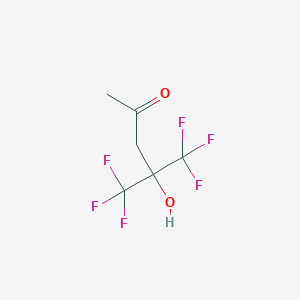

电子材料的开发

含有(二苯胺基)苯基乙烯基基团的化合物,例如 (E)-4-(2-(7-溴-[1,2,5]噻二唑并[3,4-c]吡啶-4-基)乙烯基)-N,N-二苯基苯胺,用于设计具有有用电子特性的材料。这些材料在有机电子学和光子学中得到应用,展示了溴甲基二苯基苯胺衍生物的多功能性 (Chmovzh 和 Rakitin,2022)。

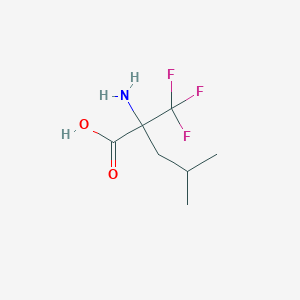

亲核反应和烷基化剂

溴化呋喃衍生物已被合成并显示在仲胺和苯酚钠存在下作为烷基化剂。这些发现强调了溴甲基衍生物在促进亲核取代反应(这是有机合成中的基础)方面的潜力 (Pevzner,2003)。

作用机制

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond forming reactions .

Mode of Action

The mode of action of 4-(Bromomethyl)-N,N-diphenylaniline likely involves its participation in carbon-carbon bond forming reactions. For instance, in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond forming reaction, the bromomethyl group can act as an electrophile . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemical species can affect the rate and outcome of chemical reactions . .

安全和危害

未来方向

Research into brominated compounds continues to be a vibrant field. For instance, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . Furthermore, microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles has been reported .

属性

IUPAC Name |

4-(bromomethyl)-N,N-diphenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQHEBWVRVQJIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626969 |

Source

|

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-N,N-diphenylaniline | |

CAS RN |

183994-94-7 |

Source

|

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)